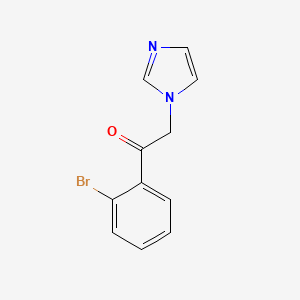
1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Descripción
1-(2-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a brominated aryl ketone derivative featuring an imidazole substituent. Its structure comprises a 2-bromophenyl group attached to a ketone moiety, which is further linked to a 1H-imidazole ring.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-2-imidazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-4-2-1-3-9(10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJDZTJXSILHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, also known as CAS 763036-06-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9BrN2O
- Molecular Weight : 265.11 g/mol
- IUPAC Name : 1-(2-bromophenyl)-2-imidazol-1-ylethanone
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against different bacterial and fungal strains.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 10 | Moderate |
| Escherichia coli | 15 | Moderate |
| Candida albicans | 20 | Moderate |
| Aspergillus niger | 25 | Moderate |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound has moderate activity against these microorganisms, suggesting its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microorganisms. The imidazole ring is known for its role in inhibiting enzyme activity, particularly in fungal cells. The presence of the bromophenyl group enhances lipophilicity, allowing better membrane penetration and subsequent inhibition of vital cellular functions.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
Study 1: Antifungal Efficacy
A study published in MDPI evaluated a series of imidazole derivatives for their antifungal properties. Among these, compounds similar to this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The study highlighted that modifications in the structure could enhance antifungal efficacy, indicating a promising avenue for further research .
Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of imidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures exhibited effective inhibition zones comparable to standard antibiotics . This reinforces the potential use of this compound as an antibacterial agent.
Comparación Con Compuestos Similares
Substituent Position and Electronic Effects
1-(3-Bromophenyl)-2-(2-nitro-1H-imidazol-1-yl)ethan-1-one (Compound 1, ) :
The meta-bromine substitution (3-bromophenyl) alters electronic distribution compared to the ortho-substituted target compound. This positional difference may influence reactivity in cross-coupling reactions or binding interactions with biological targets.- The molecular weight (204.2 g/mol) is lower than the brominated analog (~283.1 g/mol), affecting solubility and pharmacokinetics .
Sertaconazole (8i, ) :
Features a 2,4-dichlorophenyl group and a benzo[b]thienylmethyl ether. The dichloro substitution enhances lipophilicity, while the ether linkage improves metabolic stability compared to the simpler bromophenyl-imidazole scaffold .
Physicochemical Properties and Structural Insights
Crystal Structures () :
Naphthyl-substituted analogs (e.g., 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one) exhibit extended π-π stacking, whereas the bromophenyl group’s smaller aromatic system may reduce crystal packing efficiency .- Safety Profiles (): 2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone requires stringent handling due to toxicity risks. The ortho-bromine in the target compound may introduce similar hazards, necessitating comparative toxicity studies .
Tabulated Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


